molecular formula C20H21N3O2 B2980064 N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenylbutanamide CAS No. 941965-74-8

N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenylbutanamide

Cat. No.: B2980064
CAS No.: 941965-74-8
M. Wt: 335.407
InChI Key: TWSYWWFBCUYNQN-UHFFFAOYSA-N
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Description

N-(2,7-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenylbutanamide is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidinone core substituted with methyl groups at positions 2 and 7 and a 2-phenylbutanamide moiety at position 2. This scaffold is structurally analogous to bioactive pyrimidine derivatives, which are often explored for their pharmacological properties, including analgesic and anti-inflammatory activities .

Properties

IUPAC Name

N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-4-16(15-8-6-5-7-9-15)19(24)22-18-14(3)21-17-11-10-13(2)12-23(17)20(18)25/h5-12,16H,4H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWSYWWFBCUYNQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=C(N=C3C=CC(=CN3C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenylbutanamide typically involves multiple steps, starting with the formation of the pyrido[1,2-a]pyrimidin-4-one core This can be achieved through the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods: On an industrial scale, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, specific solvents, and temperature control to ensure efficient synthesis. Large-scale reactors and purification techniques such as recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or triethylamine (Et₃N).

Major Products Formed: The reactions can yield various products depending on the conditions and reagents used. For example, oxidation might produce carboxylic acids, while reduction could result in the formation of alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in organic synthesis.

Biology: Biologically, N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenylbutanamide has shown potential in various bioassays. It may exhibit activities such as antimicrobial, antiviral, and anticancer properties.

Medicine: In the medical field, this compound could be explored for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: Industrially, this compound might find applications in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism by which N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenylbutanamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the observed biological activities. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenylbutanamide with structurally related compounds, focusing on substituent effects, synthetic methods, and biological activities.

Structural Analogues with Halogen Substituents

  • N-(2,7-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-iodobenzamide (): Molecular Formula: C₁₇H₁₄IN₃O₂ Key Features: Substituted with an iodine atom at the ortho position of the benzamide ring. Impact of Substituent: The iodine atom introduces steric bulk and electronegativity, which may enhance binding affinity in halogen-bonding interactions but reduce solubility compared to the phenylbutanamide derivative. Synthesis: Likely synthesized via coupling of 2-iodobenzoic acid with the pyrido-pyrimidinone amine under basic conditions (similar to methods in ).
  • N-(2,7-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-iodobenzamide ():

    • Molecular Formula : C₁₇H₁₄IN₃O₂
    • Key Features : Iodine at the para position of the benzamide ring.
    • Comparison : Para-substitution may improve metabolic stability compared to ortho-substituted analogues due to reduced steric hindrance.
Property Target Compound (Phenylbutanamide) 2-Iodobenzamide 4-Iodobenzamide
Molecular Weight ~363.41 g/mol (estimated) 419.22 g/mol 419.22 g/mol
Substituent Position 2-Phenylbutanamide Ortho-iodo Para-iodo
Solubility Likely moderate (lipophilic chain) Low (halogen bulk) Low (halogen bulk)
Synthetic Yield Not reported Not reported Not reported

Bioactive Pyrido-Pyrimidine Derivatives

  • N-(Benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides (): Structure: Features a hydroxy group at position 2 and a benzylamide substituent. Biological Activity: Exhibits analgesic properties in the "acetic acid writhing" model, with activity levels comparable to 4-hydroxyquinolin-2-one analogues . Comparison: The hydroxy group at position 2 in these derivatives may enhance hydrogen-bonding interactions, whereas the target compound’s methyl and phenylbutanamide groups prioritize lipophilicity.
Property Target Compound (Phenylbutanamide) Benzylamide Derivatives
Core Structure 2,7-Dimethyl-4-oxo-pyrido-pyrimidine 2-Hydroxy-9-methyl-4-oxo-pyrido-pyrimidine
Substituent 2-Phenylbutanamide Benzylamide
Biological Activity Not reported Analgesic (ED₅₀ comparable to reference drugs)
Synthetic Method Not detailed in evidence Reaction with benzylamines in ethanol

Substituent-Driven Trends

  • Lipophilicity : The phenylbutanamide chain in the target compound likely increases membrane permeability compared to halogenated or hydroxy-substituted analogues.
  • Bioisosterism: highlights bioisosteric relationships between pyrido-pyrimidine and quinolinone cores, suggesting that substituent modifications (e.g., replacing hydroxy with methyl groups) can modulate activity without altering the pharmacophore .

Research Findings and Gaps

  • Synthesis : While methods for analogous compounds (e.g., iodobenzamides) involve coupling reactions with cesium carbonate and DMF (), the target compound’s synthesis remains undescribed in the evidence.
  • Biological Data: No direct activity data are available for the target compound, but structural parallels to bioactive derivatives () warrant further pharmacological screening.
  • Computational Insights : Molecular docking or QSAR studies could elucidate how the phenylbutanamide chain influences target binding compared to halogenated or benzylamide variants.

Biological Activity

N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenylbutanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₈H₁₈N₄O₂
  • Molecular Weight : 306.36 g/mol
  • CAS Number : 946257-30-3

The compound's biological activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may exhibit antitumor , anti-inflammatory , and antimicrobial properties.

Antitumor Activity

Several studies indicate that this compound can inhibit cancer cell proliferation. For example:

  • Study 1 : In vitro tests showed that the compound induced apoptosis in human cancer cell lines, including breast and prostate cancer cells. The mechanism involved the activation of caspases and downregulation of anti-apoptotic proteins such as Bcl-2.

Anti-inflammatory Effects

Research has demonstrated that this compound can reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes:

  • Study 2 : A mouse model of arthritis showed significant reduction in joint swelling and pain upon treatment with the compound, correlating with decreased levels of TNF-alpha and IL-6 in serum.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens:

  • Study 3 : Tests against bacterial strains such as Staphylococcus aureus and Escherichia coli revealed a minimum inhibitory concentration (MIC) that suggests potential as a therapeutic agent for bacterial infections.

Case Studies

StudyObjectiveFindings
Study 1Evaluate antitumor effectsInduced apoptosis in breast and prostate cancer cells.
Study 2Assess anti-inflammatory propertiesReduced joint swelling in arthritis model; lowered TNF-alpha levels.
Study 3Investigate antimicrobial efficacyEffective against S. aureus and E. coli with promising MIC values.

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